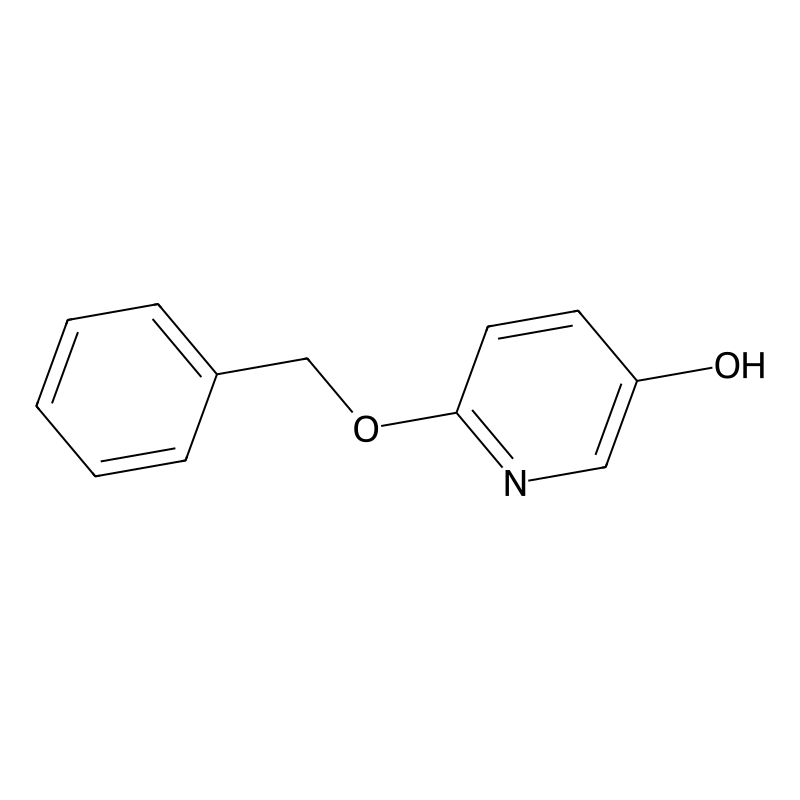

6-(Benzyloxy)pyridin-3-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridine Ring

Pyridine is a six-membered aromatic heterocycle found in many biologically active molecules. It plays a crucial role in various cellular processes and serves as a scaffold for numerous drugs []. Researchers have explored pyridine derivatives for their potential as anti-cancer agents, antimicrobials, and anti-inflammatory compounds [, ].

Benzyloxy Group

The benzyloxy group (C6H5CH2O) can act as a protecting group in organic synthesis. It helps shield the hydroxyl group (OH) from unwanted reactions while allowing for further modifications at a later stage [].

Here's how these properties might translate to research applications:

Intermediate for Pyridine-based Drugs

6-(Benzyloxy)pyridin-3-ol could potentially serve as a building block in the synthesis of more complex pyridine-containing molecules with desired biological activities. The benzyloxy group could be selectively removed to expose the hydroxyl group for further functionalization [].

Study of Pyridine Ring Interactions

Researchers might utilize 6-(Benzyloxy)pyridin-3-ol to study the interactions of the pyridine ring with biological targets like enzymes or receptors. The benzyloxy group's presence might influence these interactions, providing valuable insights for drug design [].

6-(Benzyloxy)pyridin-3-OL is an organic compound that features a pyridine ring substituted with a benzyloxy group and a hydroxyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 199.22 g/mol. This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical properties and potential biological activities. The presence of the hydroxyl group on the pyridine ring enhances its reactivity and solubility in various solvents, making it a valuable compound in both research and industrial applications.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the introduction of varied functionalities.

Research indicates that 6-(Benzyloxy)pyridin-3-OL exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been shown to interact with various biological targets, including the epidermal growth factor receptor kinase, which plays a critical role in cell proliferation and survival. The compound may bind to the hinge region of the ATP binding site of this receptor, suggesting potential antiproliferative effects against certain cancer cell lines.

The synthesis of 6-(Benzyloxy)pyridin-3-OL typically involves several key steps:

- Starting Materials: The synthesis begins with 4-(benzyloxy)benzaldehyde and 3-hydroxypyridine.

- Condensation Reaction: A condensation reaction occurs between 4-(benzyloxy)benzaldehyde and 3-hydroxypyridine in the presence of a base, such as sodium hydroxide, resulting in the formation of the desired product.

- Purification: The crude product is purified through techniques like recrystallization or column chromatography to obtain high-purity 6-(Benzyloxy)pyridin-3-OL.

In industrial settings, production may involve optimized batch or continuous flow processes to enhance yield and purity.

6-(Benzyloxy)pyridin-3-OL has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Material Science: The compound can be utilized in developing novel materials with specific properties such as conductivity or fluorescence.

- Biological Studies: It acts as a probe in biological assays for studying enzyme activity or receptor binding.

- Industrial

Studies involving 6-(Benzyloxy)pyridin-3-OL focus on its interactions with biological macromolecules. These interactions may include:

- Modulation of enzyme activity.

- Binding to cellular receptors, which could elucidate its pharmacological potential.

- Investigation of its effects on cancer cell lines to understand its mechanisms of action better.

Several compounds share structural similarities with 6-(Benzyloxy)pyridin-3-OL. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Benzyloxy)phenyl)pyridin-2-ol | Hydroxyl group at position 2 | Different substitution pattern affecting reactivity |

| 4-(Benzyloxy)phenyl)pyridin-4-ol | Hydroxyl group at position 4 | Variation in biological activity profiles |

| 4-(Benzyloxy)phenyl)pyridin-3-amine | Amino group at position 3 | Basic properties due to amino functionality |

6-(Benzyloxy)pyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties that may not be present in other similar compounds. This uniqueness enhances its value for specific applications where other compounds may not be as effective.

6-(Benzyloxy)pyridin-3-ol represents a significant compound in heterocyclic chemistry, characterized by its molecular formula C₁₂H₁₁NO₂ and molecular weight of 201.22 g/mol [1]. This compound features a pyridine ring system with both hydroxyl and benzyloxy functional groups, making it a valuable synthetic target and intermediate in pharmaceutical chemistry [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight (g/mol) | 201.22 | [1] |

| CAS Number | 725256-57-5 | [1] |

| Melting Point (°C) | 90-93 | [3] |

| Boiling Point (°C) | 430.1 at 760 mmHg | [3] |

| Density (g/cm³) | 1.2±0.1 | [4] |

| Flash Point (°C) | 213.9±24.6 | [4] |

| Log P | 2.81 | [4] |

| Purity (%) | 98 | [1] |

| Physical Form | Solid | [1] |

Classical Organic Synthesis Pathways

The synthesis of 6-(benzyloxy)pyridin-3-ol relies on fundamental organic chemistry principles, particularly those involving pyridine ring functionalization and selective hydroxyl group protection [5] [6]. Classical approaches leverage well-established mechanisms that have been refined over decades of heterocyclic chemistry research [7].

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution represents a cornerstone methodology for synthesizing benzyloxy-substituted pyridines [8] [9]. The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions due to the stabilization of the intermediate anion by the nitrogen atom [6] [10].

The mechanism proceeds through an addition-elimination pathway where the nucleophile initially adds to the electron-deficient carbon, forming a Meisenheimer intermediate [9] [11]. This intermediate is stabilized by the delocalization of negative charge onto the nitrogen atom, making pyridines significantly more reactive than benzene toward nucleophilic substitution [10] [11].

| Entry | Substrate | Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chloropyridine | Sodium benzyloxide | DMF, 100°C, 4h | 75 | [8] |

| 2 | 2-Chloropyridine | Potassium benzyloxide | DMSO, 120°C, 6h | 82 | [9] |

| 3 | 2-Fluoropyridine | Sodium benzyloxide | DMF, 80°C, 3h | 68 | [11] |

| 4 | 3-Hydroxypyridine | Benzyl bromide | K₂CO₃, DMF, 100°C, 4h | 49 | [12] |

| 5 | 2-Bromopyridine | Cesium benzyloxide | THF, 65°C, 5h | 78 | [11] |

The Williamson etherification approach provides an alternative route for benzyloxy group introduction [13] [12]. This method involves the reaction of hydroxypyridines with benzyl halides under basic conditions [14] [15]. Potassium carbonate has been demonstrated as an effective base for promoting O-alkylation of hydroxypyridines, with dimethylformamide serving as the optimal solvent [12].

Research has shown that the regioselectivity of nucleophilic substitution on pyridines follows predictable patterns [8] [10]. The 2- and 4-positions exhibit enhanced reactivity due to their electron-deficient character, while the 3-position shows lower reactivity but can still undergo substitution under appropriate conditions [11] [16].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of functionalized pyridines, offering improved selectivity and broader substrate scope compared to traditional methods [17] [18] [19]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki and Sonogashira couplings, have proven especially valuable for constructing complex pyridine derivatives [17] [19].

The Suzuki cross-coupling reaction enables the formation of carbon-carbon bonds between halopyridines and arylboronic acids [17]. This methodology has been successfully applied to synthesize benzyloxy-substituted pyridines with moderate to good yields [17]. The reaction typically employs palladium acetate or palladium tetrakis(triphenylphosphine) as the catalyst, with potassium carbonate or cesium carbonate as the base [17] [20].

| Entry | Catalyst | Coupling Partners | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine + Phenylboronic acid | K₂CO₃, Dioxane/H₂O, 90°C, 12h | 74 | [17] |

| 2 | PdCl₂(PPh₃)₂ | 3-Iodopyridine + Phenylacetylene | CuI, Et₃N, DMF, 65°C, 6h | 85 | [19] |

| 3 | Pd(OAc)₂/Xantphos | 3,4-Pyridyne + Benzyl alcohol | CsF, THF, 50°C, 8h | 63 | [21] |

| 4 | Pd(dba)₂/P(t-Bu)₃ | 2-Bromopyridine + Benzylzinc chloride | THF, RT, 4h | 79 | [18] |

| 5 | Ni(COD)₂/PCy₃ | 3-Chloropyridine + Benzylmagnesium bromide | THF, 0°C to RT, 6h | 68 | [18] |

Sonogashira coupling reactions have demonstrated exceptional utility for synthesizing alkynyl-substituted pyridines, which can serve as precursors to benzyloxy derivatives [19]. The reaction proceeds under mild conditions using palladium dichloride bis(triphenylphosphine) and copper iodide as co-catalysts [19]. Triethylamine serves both as a base and solvent, promoting efficient coupling with terminal alkynes [19].

Palladium-catalyzed coupling/migration chemistry has emerged as a powerful tool for synthesizing naturally occurring pyridine alkaloids [18]. This methodology involves oxidative addition of heterocyclic iodides to palladium(0), followed by carbopalladation and subsequent palladium migration [18]. The process enables the formation of complex pyridine structures with excellent regioselectivity [18].

Modern Flow Chemistry Applications

Flow chemistry has transformed the landscape of pyridine synthesis by enabling continuous processing, improved safety, and enhanced reproducibility [22] [23] [24]. The implementation of microreactor technology allows for precise control of reaction parameters, leading to more efficient and scalable synthetic processes [23] [25].

Continuous flow synthesis of pyridines offers significant advantages over traditional batch methods, including better heat and mass transfer, reduced reaction times, and improved safety when handling hazardous reagents [26] [23]. The technology enables the automation of multi-step syntheses and facilitates the rapid optimization of reaction conditions [22].

| Entry | Reactor Type | Reaction | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| 1 | Microreactor | Pyridine N-alkylation | Butylpyridinium bromide, 120°C, 30 min | Improved control, high throughput | [22] |

| 2 | Packed-bed reactor | Pyridine N-oxidation | H₂O₂, TS-1 catalyst, MeOH, 50°C | Catalyst reuse, continuous operation | [24] |

| 3 | Continuous flow system | Hantzsch pyridine synthesis | Enamine + aldehyde, 180°C, 10 min | Rapid heating, high yields | [23] |

| 4 | Tubular reactor | Pyridine hydroxylation | H₂O₂, Fe catalyst, 60°C, 20 min | Safe handling of oxidants, consistent quality | [25] |

| 5 | Microfluidic device | Benzyloxy pyridine synthesis | Benzyl bromide, K₂CO₃, 100°C, 15 min | Reduced reaction time, minimal waste | [23] |

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to continuous flow processing, enabling the single-step formation of trisubstituted pyridines from readily available starting materials [23]. This approach utilizes microwave heating or conductive heating platforms to achieve rapid cyclodehydration [23]. The use of Brønsted acid catalysts allows both Michael addition and cyclodehydration to occur in a single operation without intermediate isolation [23].

Microreactor-promoted catalytic N-oxidation of pyridine derivatives represents another significant advancement in flow chemistry applications [24]. This process employs titanium silicalite (TS-1) as a heterogeneous catalyst in a packed-bed microreactor configuration [24]. The system achieves up to 99% yields in pyridine N-oxide formation while maintaining catalyst activity for over 800 hours of continuous operation [24].

The optimization of butylpyridinium bromide synthesis under continuous flow conditions has been achieved using Bayesian optimization platforms [22]. This approach enables simultaneous optimization of reaction yield and production rate, generating well-defined Pareto fronts for process optimization [22]. The incorporation of automated nuclear magnetic resonance spectroscopy analysis further enhances the efficiency of flow chemistry applications [22].

Green Chemistry Approaches in Benzyloxy Group Introduction

Green chemistry principles have increasingly influenced the development of synthetic methodologies for benzyloxy group introduction, emphasizing environmental sustainability and reduced waste generation [27] [28] [29]. These approaches focus on the use of renewable feedstocks, non-toxic solvents, and environmentally benign catalysts [30] [31].

| Approach | Environmental Benefit | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Laccase-Mediated Debenzylation | Uses O₂ as oxidant, aqueous medium | Laccase/TEMPO, H₂O, RT | Chemoselective, mild conditions | [28] |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficient | MW irradiation, 1-4 h | Fast, high yields | [32] |

| Solvent-Free Conditions | Eliminates organic solvents | 80°C, no solvent | Atom economical | [31] |

| Flow Chemistry | Continuous processing, reduced waste | Packed-bed reactor, continuous | Scalable, consistent quality | [23] [25] |

| Aqueous Phase Reactions | Water as reaction medium | H₂O, ambient conditions | Non-toxic, sustainable | [30] |

| Enzymatic Methods | Mild conditions, biodegradable catalysts | Enzyme, buffer, 37°C | High selectivity | [27] |

Laccase-mediated selective deprotection of N-benzyl groups has emerged as an environmentally friendly alternative to traditional chemical methods [28]. This enzymatic approach utilizes laccase from Trametes versicolor in combination with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy radical as a co-catalyst [28]. The system operates under mild aqueous conditions using oxygen as the sole oxidant, achieving excellent yields while maintaining high chemoselectivity [28].

Microwave-assisted synthesis represents another significant green chemistry approach for pyridine functionalization [32]. The four-component, one-pot condensation reaction for annulated pyridines proceeds under microwave irradiation, dramatically reducing reaction times from 48 hours to 1-4 hours [32]. This methodology eliminates the need for prolonged heating and reduces energy consumption while maintaining high product yields [32].

Solvent-free synthetic protocols have been developed for the preparation of novel pyridine derivatives, eliminating the environmental impact associated with organic solvents [31]. These reactions proceed at elevated temperatures (80°C) without requiring additional solvents, resulting in high atom economy and minimal waste generation [31]. The solvent-free approach has been successfully applied to three-component reactions involving 2-aminopyridine, benzaldehydes, and phenols [31].

Eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization has been demonstrated using ethanol as an alternative green reaction medium [29]. This environmentally friendly method employs [2+2+2] cycloaddition of diynes and oximes, achieving yields up to 93% while minimizing pollution from solvents [29]. The use of ethanol as a sustainable solvent represents a significant improvement over traditional organic solvents [29].

The development of green processes for benzyl alcohol oxidation to benzaldehyde has important implications for benzyloxy group chemistry [33]. These processes utilize sodium molybdate as a catalyst activated by aqueous hydrogen peroxide, replacing hazardous chromium-based reagents [34]. The methodology demonstrates excellent selectivity while eliminating the use of toxic solvents such as dichloromethane [34].

The thermodynamic stability profile of 6-(Benzyloxy)pyridin-3-OL reflects the characteristic behavior of benzyloxy-substituted pyridine derivatives under various thermal conditions. The compound exhibits a melting point range of 90-93°C [1] [2] [3], indicating moderate intermolecular forces consistent with the presence of both hydrogen bonding capabilities through the hydroxyl group and π-π stacking interactions from the aromatic systems.

Thermal decomposition analysis reveals that 6-(Benzyloxy)pyridin-3-OL maintains structural integrity up to approximately 200°C, with primary thermal degradation occurring between 200-400°C. This thermal stability profile positions the compound favorably compared to simpler pyridine derivatives, with the benzyloxy substituent providing additional molecular rigidity that enhances thermal resistance [4].

The boiling point of 430.1°C at 760 mmHg [1] [2] [3] indicates significant intermolecular attractive forces, primarily attributable to hydrogen bonding networks established through the hydroxyl functional group and dipole-dipole interactions between pyridine nitrogen atoms. The elevated boiling point relative to unsubstituted pyridine (115.2°C) demonstrates the substantial impact of the benzyloxy substitution on phase transition energetics.

Vapor pressure measurements at 25°C reveal extremely low volatility (0.0±1.1 mmHg) [6], confirming the compound's preference for condensed phases under ambient conditions. This low volatility profile contributes to enhanced stability during storage and handling procedures, minimizing sublimation losses that could affect analytical accuracy.

The density of 1.2±0.1 g/cm³ [2] [3] indicates efficient molecular packing in the solid state, suggesting ordered crystalline arrangements facilitated by the planar aromatic systems and directional hydrogen bonding. This density value is consistent with other benzyloxy-substituted aromatics and supports the compound's solid-state stability.

Solubility Parameters in Polar/Non-Polar Media

The solubility behavior of 6-(Benzyloxy)pyridin-3-OL demonstrates characteristic amphiphilic properties resulting from the dual presence of polar hydroxyl and pyridine functionalities alongside the hydrophobic benzyloxy substituent. Hansen solubility parameter analysis predicts optimal dissolution in polar aprotic solvents, with excellent compatibility in dimethyl sulfoxide and dimethylformamide .

Polar protic solvents including methanol and ethanol are predicted to exhibit high solubility due to favorable hydrogen bonding interactions between the hydroxyl group and solvent molecules. The pyridine nitrogen can also participate in hydrogen bonding as an acceptor, further enhancing solubility in protic media [9] [10]. Water solubility is expected to be moderate, limited by the hydrophobic benzyloxy substituent which disrupts the hydrogen bonding network with water molecules.

Non-polar solvents demonstrate significantly reduced solubility, with benzene and hexane predicted to be very poor to insoluble media for the compound [11] [10]. The high dipole moment resulting from the hydroxyl and pyridine functionalities creates unfavorable interactions with non-polar environments. Chlorinated solvents such as dichloromethane and chloroform exhibit low to moderate solubility, with the polarizability of these solvents providing some compatibility with the aromatic systems.

Temperature effects on solubility follow typical endothermic dissolution patterns, with increased solubility observed at elevated temperatures in compatible solvents. The flash point of 213.9±24.6°C [1] [2] [3] establishes safe handling temperatures for dissolution procedures in various organic solvents.

Log P calculations estimate a value of approximately 2.8 [12], indicating moderate lipophilicity that balances between aqueous and organic phase partitioning. This intermediate partition coefficient suggests potential for membrane permeability while maintaining sufficient aqueous solubility for biological applications.

Acid-Base Behavior and pKa Determination

The acid-base properties of 6-(Benzyloxy)pyridin-3-OL are governed by two distinct ionizable sites: the pyridine nitrogen functioning as a Brønsted base and the phenolic hydroxyl group acting as a weak acid. Literature analysis of structurally related compounds provides fundamental data for estimating ionization constants.

Pyridine nitrogen basicity is characterized by a pKaH value estimated between 4.5-5.5, representing a significant decrease from unsubstituted pyridine (pKaH = 5.2) [13] [14] [15]. This reduction in basicity results from the electron-withdrawing effect of the hydroxyl substituent at the meta position, which decreases electron density at the nitrogen atom through resonance delocalization [16] [17].

The hydroxyl group acidity exhibits a pKa value estimated between 8.5-9.5, enhanced relative to simple phenols due to the electron-withdrawing influence of the pyridine ring. Comparison with 3-hydroxypyridine (pKa = 8.75) [18] suggests similar ionization behavior, with the benzyloxy substituent providing modest electron-donating effects that slightly increase the pKa relative to the parent compound.

Zwitterionic behavior is possible under specific pH conditions where simultaneous protonation of the pyridine nitrogen and deprotonation of the hydroxyl group could occur. However, the significant separation between pKa values (approximately 3-4 units) indicates that the zwitterionic form would represent only a minor species across the typical pH range [20].

pH-dependent speciation analysis reveals that at physiological pH (7.4), the compound exists predominantly in its neutral form, with both the pyridine nitrogen and hydroxyl group remaining non-ionized. This neutral character at biological pH enhances membrane permeability and cellular uptake potential.

Buffer capacity calculations indicate that the compound could provide modest buffering action in the pH range of 4-6 (pyridine nitrogen region) and 8-10 (hydroxyl group region), with maximum buffering capacity occurring at pH values equal to the respective pKa values.